2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Description
2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid (CAS: 269078-70-8), also referred to as Fmoc-N-(cyclohexyl)Gly-OH, is a fluorenylmethyloxycarbonyl (Fmoc)-protected glycine derivative. Its molecular formula is C₂₈H₃₁NO₄ (molecular weight: 445.55 g/mol). The compound features a cyclohexyl group attached to the glycine backbone, with the Fmoc moiety providing protection for the amino group during solid-phase peptide synthesis (SPPS). This structural design enhances solubility in organic solvents and prevents undesired side reactions, making it a critical reagent in peptide chemistry.
Properties
IUPAC Name |
2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21H,1-3,8-9,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJZEJWGYKUDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-70-8 | |
| Record name | 2-[cyclohexyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
N-Fmoc-N-cyclohexyl-glycine, also known as Fmoc-cyclohexyl-D-Gly-OH, is primarily used in the field of peptide synthesis. The primary target of this compound is the amine group of an amino acid, which it protects during the peptide bond formation process.
Mode of Action
The compound acts as a protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS). It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine group during the formation of the peptide bond, allowing for the assembly of peptides of significant size and complexity.
Result of Action
The result of the action of N-Fmoc-N-cyclohexyl-glycine is the successful synthesis of peptides. By protecting the amine group, it allows for the formation of peptide bonds without unwanted side reactions.
Biological Activity
2-[Cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid, commonly referred to as Fmoc-Chg-OH, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structural features, including a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which play vital roles in its biological activity and applications.
- Molecular Formula : C23H25NO4
- Molecular Weight : 393.45 g/mol
- CAS Number : 161321-36-4
- Purity : Typically >98% in commercial preparations
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its amino acid-like structure. The presence of the Fmoc group allows for the selective protection of the amino group during peptide synthesis, facilitating the formation of peptides with specific sequences and functionalities.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against certain cancer cell lines. This effect is likely mediated through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Neuroprotective Effects : Research has suggested that compounds with similar structures may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study 1: Antitumor Activity Assessment
A study investigated the cytotoxic effects of Fmoc-Chg-OH on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
This study highlights the potential of Fmoc-Chg-OH as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Activity Evaluation
In another study, various derivatives of amino acids including Fmoc-Chg-OH were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Fmoc-Chg-OH | 32 µg/mL |
| Control (Penicillin) | 8 µg/mL |
These findings suggest that modifications to the structure can enhance antimicrobial efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used in the synthesis of peptide-based drugs. Its structure allows for the introduction of cyclohexyl and fluorenyl groups, which can enhance the pharmacological properties of peptides.
Case Studies
- Anticancer Agents : Research has indicated that compounds similar to 2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid can be utilized in the development of anticancer agents. For instance, derivatives have shown promising results in inhibiting tumor growth in preclinical studies .
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Peptide Synthesis
Fmoc-Chg-OH is widely used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is favored due to its stability during synthesis and ease of removal.
Applications in SPPS
- Efficiency : The use of Fmoc protection allows for rapid assembly of peptides with high purity and yield. It simplifies the deprotection steps compared to other protecting groups.
- Diverse Peptide Libraries : Researchers utilize this compound to create diverse peptide libraries for screening potential therapeutic candidates against various diseases .
Biochemical Research
In addition to its applications in drug development and peptide synthesis, this compound serves as a valuable tool in biochemical research.
Research Applications
- Bioconjugation : The compound can be employed in bioconjugation strategies where it helps attach peptides or proteins to surfaces or other biomolecules, facilitating studies on protein interactions and functions .
- Fluorescent Probes : Its structural characteristics allow for modifications that can create fluorescent probes for imaging biological processes, enhancing our understanding of cellular dynamics .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Development of peptide-based drugs with enhanced properties | Anticancer agents |
| Peptide Synthesis | Building block in solid-phase peptide synthesis | Creation of diverse peptide libraries |
| Biochemical Research | Tool for bioconjugation and development of fluorescent probes | Imaging biological processes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid and analogous Fmoc-protected compounds:
Key Observations:
Electron-withdrawing groups (e.g., difluorophenyl in CAS 678991-01-0) improve oxidative stability but may reduce nucleophilicity during deprotection.
Synthetic Utility :
- Compounds with methyl or cyclohexyl substituents (e.g., Fmoc-Sar-OH, CAS 282524-98-5) are preferred for introducing conformational constraints in peptides.
- Hydrophobic side chains (e.g., pentyl in CAS 2044871-59-0) are used in membrane-associated peptide design.
Safety and Handling: Most Fmoc-protected derivatives lack comprehensive hazard data. However, CAS 282524-98-5 carries hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation).
b. Bioresponsive Materials
Analogues like 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid (CAS 176504-01-1) are employed in stimuli-responsive hydrogels, leveraging Fmoc’s π-π stacking properties.
c. Limitations
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) while leaving other protecting groups intact. This is critical for stepwise solid-phase peptide synthesis (SPPS), where sequential coupling and deprotection cycles are required .
Q. What is the standard synthetic protocol for preparing 2-[cyclohexyl(Fmoc)amino]acetic acid?
The synthesis typically involves reacting cyclohexylglycine with Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. The reaction is conducted in polar aprotic solvents (e.g., DMF or dichloromethane) at room temperature to ensure efficient Fmoc incorporation while minimizing side reactions .
Q. How is the purity and structure of this compound validated in research settings?
Analytical techniques such as reverse-phase HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation of the Fmoc and cyclohexyl moieties) are standard. Mass spectrometry (MS) is used to verify the molecular ion peak and confirm the molecular weight .
Advanced Research Questions
Q. How do steric effects from the cyclohexyl group influence coupling efficiency in peptide synthesis?
The bulky cyclohexyl substituent can reduce coupling rates due to steric hindrance, particularly when using standard activating agents like HBTU or HATU. To mitigate this, researchers may employ prolonged reaction times , elevated temperatures , or alternative coupling reagents such as PyBOP, which enhance activation of sterically hindered amino acids .
Q. What strategies are recommended for resolving contradictions in deprotection kinetics between Fmoc and other acid-labile groups?
When Fmoc deprotection (via piperidine) conflicts with acid-sensitive groups (e.g., tert-butyl esters), a dual-protection strategy is advised. For example, using orthogonal protecting groups like Alloc (allyloxycarbonyl) for side chains ensures compatibility with Fmoc SPPS protocols .
Q. How can researchers optimize the stability of this compound during long-term storage?
The Fmoc group is susceptible to premature cleavage under acidic or prolonged light exposure. Storage recommendations include:
- Temperature : –20°C in airtight containers.
- Solvent : Lyophilized or in anhydrous DMF to prevent hydrolysis.
- Light : Amber vials to block UV-induced degradation .
Q. What analytical challenges arise when characterizing byproducts in Fmoc-based reactions, and how are they addressed?
Common byproducts include dipeptide deletions (due to incomplete coupling) and Fmoc-dimer formation . Advanced LC-MS/MS systems with high-resolution mass accuracy are used to identify low-abundance impurities. Additionally, kinetic monitoring via in-situ FTIR can track reaction progress and minimize side products .
Q. How does the cyclohexyl substituent impact the compound’s solubility in SPPS-compatible solvents?
The hydrophobic cyclohexyl group reduces solubility in polar solvents like DMF, potentially leading to aggregation during coupling. Pre-activation with 0.1 M HOBt or co-solvents like NMP (N-methylpyrrolidone) can improve solubility and reaction homogeneity .
Q. What are the applications of this compound in synthesizing constrained peptide architectures?
The cyclohexyl moiety introduces conformational rigidity, making the compound valuable for designing β-turn mimetics or helix-stabilized peptides . These structures are pivotal in studying protein-protein interactions and developing peptide-based therapeutics .
Q. How do structural modifications (e.g., replacing cyclohexyl with cyclopentyl) affect biological activity?
Comparative studies using analogs (e.g., cyclopentyl or aryl substitutions) reveal that smaller rings enhance binding entropy but reduce steric stabilization. Computational tools like molecular dynamics simulations are employed to predict substitution effects on target binding before experimental validation .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
